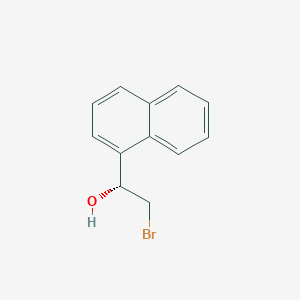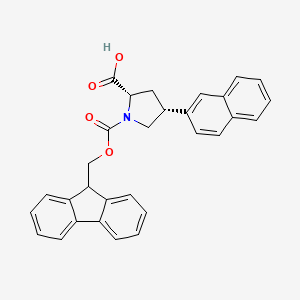
2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 175168-78-2 . It has a molecular weight of 238.54 . The IUPAC name for this compound is (1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride” is 1S/C9H9Cl2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1 . This code provides a specific description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Environmental Impact and Biodegradation
Research has extensively evaluated the environmental consequences of chlorophenols, which are structurally related to "2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride." Chlorophenols, including 2-chlorophenol and 2,4-dichlorophenol, exhibit moderate toxic effects on mammalian and aquatic life. Their toxicity to fish, in particular, may be significant upon long-term exposure. These compounds' persistence in the environment varies, becoming moderate to high depending on the presence of adapted microflora capable of biodegradation. The organoleptic effects of these chlorophenols are notable, emphasizing the need for understanding their environmental fate and potential for bioaccumulation, which is expected to be low (Krijgsheld & Gen, 1986).
Cyclopropane-containing Compounds in Synthetic Chemistry
The exploration of cyclopropane derivatives in drug development has highlighted the significance of the three-membered ring structure for synthesizing various biologically active compounds. Oxidation of the methylene group adjacent to cyclopropane is a direct approach towards carbonylcyclopropanes, avoiding unnecessary synthetic stages and meeting the requirements of atom economy. This review of available data on the oxidation of cyclopropane-containing hydrocarbons underscores the diverse structural parameters influencing the oxidation product distribution, including the presence of competing C-H bonds, structure flexibility, and electron and sterical substituent effects. Various oxidants, such as ozone, dioxiranes, and CrO3, have been employed, with selective and soft oxidants like RuO4 being highlighted for their utility in cyclopropane derivative oxidation. This demonstrates the cyclopropane structure's versatility in synthetic organic chemistry and its potential application in developing new synthetic methodologies (Sedenkova et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(2,3-dichlorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCXBYZZPOUHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C(=CC=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![4-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile; >90%](/img/structure/B6285933.png)
![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)

![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)






![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)

